Boiling Point Gap of 17.7 °C vs. Positional Isomer 1,3,3-Trichloro-1,1-difluoropropane – Impact on Separation and Application Windows
The target compound exhibits a significantly lower boiling point than its closest positional isomer, 1,3,3-trichloro-1,1-difluoropropane (CAS 460-63-9, also designated HCFC-242). Both values are ACD/Labs Percepta predictions (v14.00) under the same computational methodology, enabling a valid cross-study comparison . The 17.7 °C gap exceeds the typical ±8 °C prediction uncertainty and is large enough to permit practical fractional distillation separation and to define distinct solvent or refrigerant application windows.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 97.2 ± 8.0 °C (predicted, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | 1,3,3-Trichloro-1,1-difluoropropane (CAS 460-63-9): 114.9 ± 8.0 °C (predicted, same method) |
| Quantified Difference | Δ = −17.7 °C (target boils 17.7 °C lower) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00; both compounds evaluated under identical computational settings |
Why This Matters
A 17.7 °C boiling point differential directly determines whether the compound can serve as a drop-in solvent or refrigerant in an existing system designed for a specific pressure-temperature envelope, and enables practical separation from its isomer during purification.
